N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
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Overview
Description
N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide is a compound belonging to the class of hydrazones. It is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a tert-butoxycarbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide typically involves the condensation of an appropriate aldehyde or ketone with a hydrazide. One common method includes the reaction of 4-methoxybenzaldehyde with tert-butoxycarbohydrazide in the presence of an acid catalyst under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-methoxybenzaldehyde and tert-butoxycarbohydrazide.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique
Properties
CAS No. |
1053655-79-0 |
---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-16-12(15)9-10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18) |
InChI Key |
LAXZPUFUTXXDOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\CC1=CC=C(C=C1)OC)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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